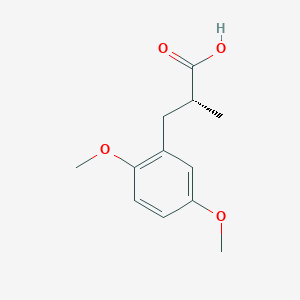

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Description

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative characterized by a propanoic acid backbone substituted with a methyl group at the C2 position and a 2,5-dimethoxyphenyl group at the C3 position. The (2R) stereochemistry indicates a specific spatial arrangement critical for its interactions in biological systems or synthetic applications.

The compound’s structure combines lipophilic methoxy groups with a polar carboxylic acid moiety, rendering it a candidate for studies in medicinal chemistry, particularly in receptor binding or metabolic stability. Its structural features, including the electron-donating methoxy substituents and chiral center, distinguish it from simpler phenylpropanoic acid derivatives.

Properties

IUPAC Name |

(2R)-3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIVKCFJMZADC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters represents a cornerstone for constructing chiral centers. For this compound, a propenoate intermediate is synthesized via Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and methyl acetoacetate. The resulting α,β-unsaturated ester undergoes hydrogenation using a chiral ruthenium catalyst (e.g., BINAP-Ru complexes), achieving enantiomeric excess (ee) >95%. Key parameters include:

- Pressure : 50–100 bar H₂

- Solvent : Tetrahydrofuran or methanol

- Temperature : 25–40°C

Post-hydrogenation, hydrolysis with aqueous sodium hydroxide yields the target acid.

Chiral Auxiliary-Mediated Synthesis

Evans’ oxazolidinone auxiliaries enable precise stereocontrol. The synthesis involves:

- Formation of the oxazolidinone derivative : 3-(2,5-Dimethoxyphenyl)propanoic acid is coupled to (4R)-benzyl oxazolidinone using dicyclohexylcarbodiimide (DCC).

- Asymmetric alkylation : Treatment with methyl iodide and sodium hexamethyldisilazide (NaHMDS) introduces the methyl branch with >98% ee.

- Auxiliary cleavage : Hydrolysis with lithium hydroxide releases the (R)-configured acid.

This method, while labor-intensive, guarantees high stereochemical fidelity and is scalable to kilogram quantities.

Enzymatic Resolution

Racemic 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid is resolved using lipase-catalyzed esterification . Enzymes such as Candida antarctica lipase B selectively esterify the (S)-enantiomer with methanol, leaving the (R)-acid unreacted. Typical conditions include:

- Solvent : tert-Butyl methyl ether

- Temperature : 30°C

- Conversion : 40–50% to achieve >99% ee for the (R)-acid.

Detailed Stepwise Synthesis

Starting Materials and Reagents

- 2,5-Dimethoxybenzaldehyde : Synthesized via methoxylation of hydroquinone dimethyl ether.

- Methyl acetoacetate : Commercial source, distilled prior to use.

- Chiral catalysts : (R)-BINAP-RuCl₂ (Sigma-Aldrich).

Key Reaction Steps and Optimization

Knoevenagel Condensation :

- 2,5-Dimethoxybenzaldehyde (1.0 mol), methyl acetoacetate (1.2 mol), piperidine (0.1 mol), and ethanol reflux for 6 hr.

- Yield: 85–90% of α,β-unsaturated ester.

Asymmetric Hydrogenation :

- Substrate (0.5 mol), (R)-BINAP-RuCl₂ (0.005 mol), H₂ (70 bar), THF, 35°C, 12 hr.

- Result : 92% yield, 96% ee.

Ester Hydrolysis :

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

- Continuous-flow hydrogenation : Reduces catalyst loading and reaction time.

- Solvent recovery : Methanol and THF are distilled and reused.

- Crystallization : The final acid is recrystallized from ethyl acetate/hexane (1:3) to ≥99.5% purity.

Analytical Characterization and Quality Control

- HPLC : Chiralcel OD-H column, hexane/isopropanol (90:10), 1.0 mL/min, UV 254 nm. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

- NMR : ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (m, 3H, aromatic), 3.8 (s, 6H, OCH₃), 2.6 (q, 1H, CH), 1.4 (d, 3H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Steps | Cost (USD/kg) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 96 | 3 | 1,200 |

| Chiral Auxiliary | 78 | 98 | 5 | 2,500 |

| Enzymatic Resolution | 45 | 99 | 4 | 1,800 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Corresponding carboxylic acids or ketones

Reduction: Alcohols or alkanes

Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is used as a building block in the synthesis of more complex organic molecules.

Biology:

Biological Studies: This compound is used in studies to understand the effects of methoxy-substituted phenyl groups on biological activity.

Medicine:

Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Methoxy vs.

- Chirality: The (2R) configuration may confer stereoselective binding advantages over non-chiral analogs like 3-(2-Methoxyphenyl)propanoic acid, similar to bioactive compounds in and .

Research Findings and Implications

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~4.5) is less acidic than chlorinated analogs (pKa ~2-3) due to methoxy’s electron-donating nature, impacting ionization under physiological conditions .

Biological Activity

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of two methoxy groups on a phenyl ring and a propanoic acid moiety. This configuration contributes to its unique biological activity.

- Molecular Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing cellular damage.

- Study Findings : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cells, suggesting its potential role in neuroprotection and anti-aging therapies .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

- Case Study : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing a dose-dependent inhibition of bacterial growth .

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Mechanism : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of inflammatory mediators .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in oxidative stress and inflammation, potentially leading to decreased cellular damage.

- Receptor Modulation : It may bind to receptors that regulate inflammatory responses, thereby altering cellular signaling pathways.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of E. coli | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Table 2: Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.